

# Phentermine's Classification as a Controlled Substance: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenatine*

Cat. No.: *B091813*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Phentermine, a sympathomimetic amine with structural similarities to amphetamine, has a long history of use as an anorectic for the short-term management of obesity. Its classification as a controlled substance is a result of a complex interplay between its pharmacological properties, abuse potential, and therapeutic benefits. This technical guide provides an in-depth analysis of the scientific and regulatory rationale behind phentermine's scheduling, methodologies for assessing its abuse liability, and a detailed examination of its mechanism of action.

## Regulatory Classification and History

Phentermine is classified as a Schedule IV controlled substance in the United States under the Controlled Substances Act (CSA).<sup>[1][2]</sup> This classification indicates a lower potential for abuse relative to substances in Schedules II and III, but still acknowledges the risk of physical or psychological dependence.<sup>[1]</sup> The Drug Enforcement Administration (DEA) determines the scheduling of a substance based on a comprehensive eight-factor analysis.

The key reasons for phentermine's controlled status include its chemical and pharmacological similarity to amphetamines, which are potent central nervous system (CNS) stimulants with a high potential for abuse.<sup>[1][2]</sup> The stimulant properties of phentermine can lead to effects sought by individuals who misuse drugs, such as increased energy, alertness, and euphoria.<sup>[1]</sup>

Table 1: DEA Eight-Factor Analysis for Controlled Substance Scheduling

Factor	Description	Relevance to Phentermine
1. Actual and Relative Potential for Abuse	The substance's capacity to produce psychic or physiological dependence.	Phentermine's stimulant effects and structural similarity to amphetamine suggest a potential for abuse.[1]
2. Scientific Evidence of its Pharmacological Effect	The substance's effects on the central nervous system and its mechanism of action.	Phentermine is a CNS stimulant that primarily acts as a norepinephrine-dopamine releasing agent.[3]
3. The State of Current Scientific Knowledge	All available scientific information on the substance.	Extensive clinical use has provided data on its efficacy and safety profile, including its abuse potential.
4. Its History and Current Pattern of Abuse	The extent and patterns of misuse in the population.	While prescribed for weight loss, there is potential for misuse for its stimulant effects.
5. The Scope, Duration, and Significance of Abuse	The public health risks associated with the abuse of the substance.	Widespread availability could lead to significant abuse if not regulated.
6. What, if any, Risk there is to the Public Health	The overall danger posed by the substance to public health.	Risks include cardiovascular side effects and the potential for dependence.
7. Its Psychic or Physiological Dependence Liability	The likelihood of developing psychological or physical dependence.	Reports suggest a risk of psychological dependence, though physical dependence is considered less common.[3]
8. Immediate Precursor of a Controlled Substance	Whether the substance can be converted into another controlled substance.	Not applicable to phentermine.

## Pharmacological Profile

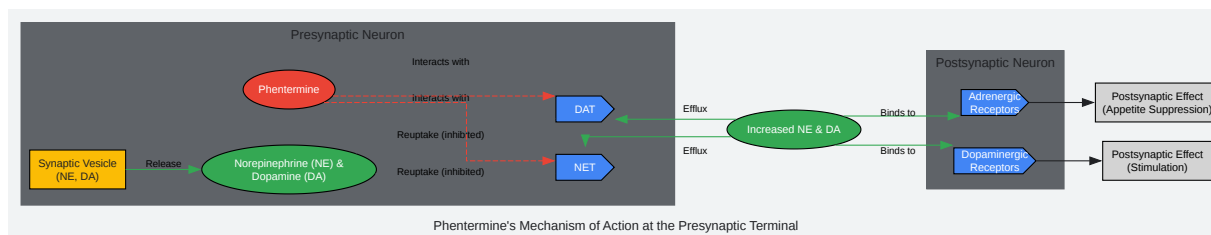
Phentermine's primary mechanism of action involves the modulation of catecholaminergic neurotransmission in the brain.[4] It acts as a norepinephrine-dopamine releasing agent (NDRA), and to a lesser extent, as a reuptake inhibitor of these neurotransmitters.[3] This leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, which is believed to mediate its appetite-suppressant effects.

Table 2: Pharmacological Properties of Phentermine

Parameter	Value	Reference
Drug Class	Sympathomimetic Amine, Anorectic	[4]
Mechanism of Action	Norepinephrine-Dopamine Releasing Agent (NDRA)	[3]
Bioavailability	High (almost 100%)	[3]
Protein Binding	17.5%	[3][5]
Elimination Half-life	20-25 hours (pH-dependent)	[3]
Excretion	62-85% unchanged in urine	[3]

## Signaling Pathway

Phentermine exerts its effects at the presynaptic terminal of catecholaminergic neurons. By interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT), it promotes the reverse transport (efflux) of these neurotransmitters from the neuron into the synapse. This surge in synaptic norepinephrine and dopamine activates adrenergic and dopaminergic receptors on the postsynaptic neuron, leading to the physiological effects of appetite suppression and CNS stimulation.



[Click to download full resolution via product page](#)

Phentermine's Mechanism of Action

## Assessment of Abuse Potential

The abuse potential of phentermine is a critical factor in its scheduling. Both preclinical and clinical studies are employed to evaluate its reinforcing properties and likelihood of misuse.

## Preclinical Assessment: Intravenous Self-Administration in Rodents

Intravenous self-administration (IVSA) is a gold-standard preclinical model for assessing the reinforcing effects of a drug, which is indicative of its abuse potential.

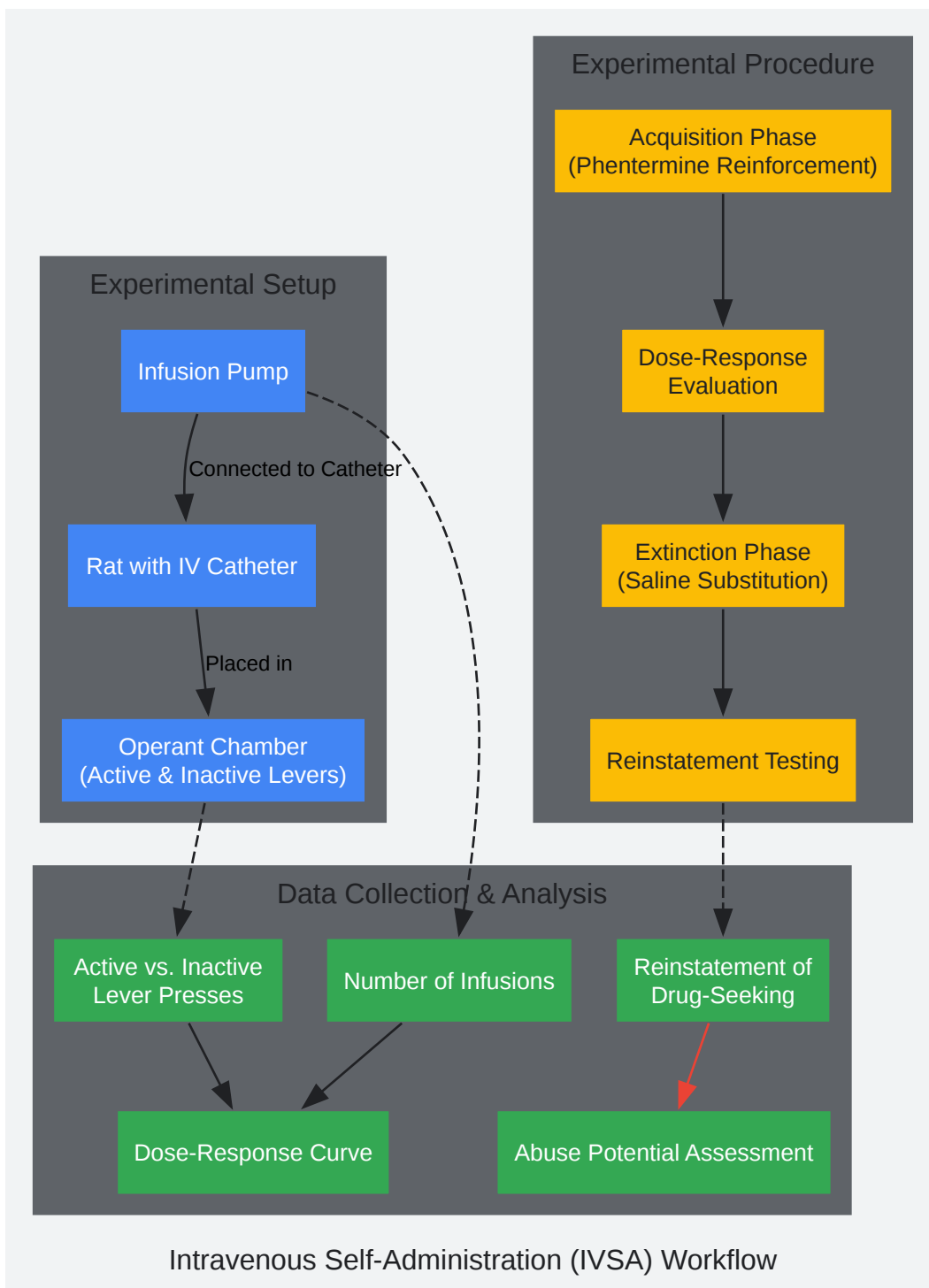
Experimental Protocol: Phentermine IVSA in Rats

- **Subjects:** Male Wistar rats are surgically implanted with intravenous catheters in the jugular vein.
- **Apparatus:** Rats are placed in operant conditioning chambers equipped with two levers. One lever is designated as "active" and the other as "inactive."
- **Acquisition Phase:** Pressing the active lever results in an intravenous infusion of phentermine, while pressing the inactive lever has no consequence. Sessions are typically

conducted daily for 2 hours.

- Dose-Response Evaluation: Once stable responding is established, the dose of phentermine per infusion is varied across sessions to determine the dose-response curve. An inverted U-shaped curve is typically observed for reinforcing drugs.
- Extinction and Reinstatement: Following the dose-response evaluation, phentermine is replaced with saline (extinction). Reinstatement of drug-seeking behavior can be tested by a priming injection of phentermine or exposure to a stressor.

Studies have shown that food-deprived rats will self-administer phentermine, and the rate of administration is dose-dependent.<sup>[6][7][8]</sup> This indicates that the drug has reinforcing properties in a preclinical model.



[Click to download full resolution via product page](#)

### IVSA Experimental Workflow

## Clinical Assessment of Abuse and Dependence

While preclinical studies suggest abuse potential, clinical studies in patient populations provide a more nuanced understanding. A notable clinical intervention trial investigated the addiction potential of long-term phentermine treatment in obese patients.[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### Experimental Protocol: Clinical Assessment of Phentermine Abuse Potential

- **Subjects:** A cohort of patients undergoing long-term phentermine therapy for obesity.
- **Methodology:** The study employed a clinical intervention design with interruption of phentermine treatment.
- **Assessment Tools:** A battery of validated questionnaires was used to assess for abuse, dependence, craving, and withdrawal symptoms. These included:
  - **Mini International Neuropsychiatric Interview (MINI-SUD):** To diagnose substance use disorders.
  - **Severity of Dependence Scale (SDS):** To measure the degree of psychological dependence.
  - **Cocaine Craving Questionnaire-NOW (CCQ-NOW) (modified for phentermine):** To assess drug craving.
  - **Amphetamine Withdrawal Questionnaire (AWQ) (modified for phentermine):** To evaluate withdrawal symptoms.
- **Results:** The study found no evidence of phentermine abuse or psychological dependence in patients treated for obesity. Furthermore, abrupt cessation of long-term therapy did not induce amphetamine-like withdrawal symptoms.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Table 3: Clinical Findings on Phentermine Abuse and Dependence

Study	Population	Key Findings	Reference
Hendricks et al. (2014)	269 obese patients on long-term or short-term phentermine	No evidence of phentermine abuse, psychological dependence, or craving. No amphetamine-like withdrawal upon cessation.	[9][10][11]
Hendricks et al. (2011)	35 patients in a weight management program	Abrupt cessation of long-term phentermine did not induce amphetamine-like withdrawal. No evidence of phentermine cravings.	[12]

## Conclusion

The classification of phentermine as a Schedule IV controlled substance is a precautionary measure based on its chemical similarity to amphetamine and its stimulant effects on the central nervous system. Preclinical studies confirm its reinforcing properties, which is a key indicator of abuse potential. However, clinical evidence from studies in obese patient populations suggests that when used appropriately for its intended therapeutic purpose, the risk of abuse and dependence is low. This highlights the importance of considering the context of use when evaluating the abuse liability of a therapeutic agent. For drug development professionals, understanding the nuances of both the preclinical and clinical data, as well as the regulatory framework, is essential for the development of new therapeutics with CNS activity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. drugs.com [drugs.com]
- 2. DailyMed - PHENTERMINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]
- 3. Phentermine - Wikipedia [en.wikipedia.org]
- 4. britannica.com [britannica.com]
- 5. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Intravenous self-administration of phentermine in food-deprived rats: effects of abrupt refeeding and saline substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-administration of phentermine by naive rats: effects of body weight and a food delivery schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phentermine self-administration in naive free-feeding and food-deprived rats: a dose response study [pubmed.ncbi.nlm.nih.gov]
- 9. Addiction potential of phentermine prescribed during long-term treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addiction potential of phentermine prescribed during long-term treatment of obesity | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phentermine's Classification as a Controlled Substance: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b091813#phentermine-s-classification-as-a-controlled-substance]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)